The Strategic Utility of 1-Bromo-2,6-difluorobenzene (CAS No. 64248-56-2) in Modern Synthesis
The Strategic Utility of 1-Bromo-2,6-difluorobenzene (CAS No. 64248-56-2) in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-Bromo-2,6-difluorobenzene, identified by the CAS number 64248-56-2 , is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique substitution pattern, featuring a bromine atom flanked by two fluorine atoms, imparts distinct reactivity and physicochemical properties that are highly sought after in the design of complex molecular architectures. This guide provides a comprehensive technical overview of 1-Bromo-2,6-difluorobenzene, including its core properties, synthesis, reactivity, and applications, with a particular focus on its strategic deployment in drug discovery and development.
Core Properties and Specifications
1-Bromo-2,6-difluorobenzene is a clear, colorless to light yellow liquid at room temperature.[1] The presence of the two highly electronegative fluorine atoms ortho to the bromine significantly influences the electronic environment of the benzene ring and the carbon-bromine bond, which is a key determinant of its chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 64248-56-2 | [1][2] |
| Molecular Formula | C₆H₃BrF₂ | [2] |
| Molecular Weight | 192.99 g/mol | [2] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 61 °C at 35 mmHg | [1] |
| Density | 1.71 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.51 | [2] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [2] |
Synthesis of 1-Bromo-2,6-difluorobenzene: A Validated Approach
The synthesis of 1-Bromo-2,6-difluorobenzene can be reliably achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of arylamines to aryl halides. The logical precursor for this synthesis is 2,6-difluoroaniline.
Conceptual Workflow for Synthesis
Caption: Synthetic route to 1-Bromo-2,6-difluorobenzene.
Detailed Experimental Protocol (Adapted from a similar, validated procedure for a related compound[3])
Step 1: Diazotization of 2,6-Difluoroaniline
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 2,6-difluoroaniline (1.0 eq) in aqueous hydrobromic acid (48%) is prepared and cooled to 0-5 °C in an ice-salt bath.
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A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
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In a separate flask, a solution of copper(I) bromide (1.2 eq) in hydrobromic acid is prepared.
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The cold diazonium salt solution is added portion-wise to the copper(I) bromide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
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The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.
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The combined organic layers are washed with water, aqueous sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified by vacuum distillation to yield pure 1-Bromo-2,6-difluorobenzene.
Reactivity and Mechanistic Insights: The "Ortho-Fluoro Effect"
The two fluorine atoms at the ortho positions to the bromine atom are the defining structural feature of 1-Bromo-2,6-difluorobenzene. This "ortho-fluoro effect" has profound implications for its reactivity, particularly in metal-catalyzed cross-coupling reactions.
The fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the C-Br bond. This electronic perturbation, combined with the steric hindrance from the ortho substituents, makes 1-Bromo-2,6-difluorobenzene a unique substrate in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3]
Logical Framework for Cross-Coupling Reactions
Caption: General mechanism for cross-coupling reactions.
Applications in Drug Discovery and Development
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] 1-Bromo-2,6-difluorobenzene serves as a valuable building block for introducing the 2,6-difluorophenyl moiety into potential therapeutic agents. This structural motif can improve the pharmacokinetic profile of a drug by blocking sites of metabolism.[5][6]
While specific examples of blockbuster drugs derived directly from 1-Bromo-2,6-difluorobenzene are not prominently in the public domain, its utility is evident in the patent literature for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and G-protein coupled receptor modulators.
Spectroscopic Analysis and Characterization
The structural integrity of 1-Bromo-2,6-difluorobenzene can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region, arising from the three protons on the benzene ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms of the benzene ring. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which are diagnostic.
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¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive method for characterizing the compound, showing a single resonance for the two equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching vibrations of the ring (around 1600-1450 cm⁻¹), and strong C-F stretching bands (typically in the 1300-1100 cm⁻¹ region).[1][7] The C-Br stretching vibration is expected at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak will be observed at m/z 192 and 194.
Safety and Handling
1-Bromo-2,6-difluorobenzene is a flammable liquid and an irritant to the skin, eyes, and respiratory system.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]
Conclusion
1-Bromo-2,6-difluorobenzene is a key chemical intermediate with a unique and valuable reactivity profile, largely dictated by the presence of its ortho-fluorine substituents. Its utility in the synthesis of complex organic molecules, particularly in the context of drug discovery, makes it an important tool for researchers and scientists. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe application in the laboratory.
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